molecular formula C44H51ClN6O6S B1193586 SGC3027N

SGC3027N

Cat. No.: B1193586
M. Wt: 827.44
InChI Key: FJBPSCVGHZASPG-LJVHFRCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SGC3027N is a negative control for SGC3027 (GLXC-12451).

Scientific Research Applications

The compound SGC3027N has garnered attention in scientific research due to its potential applications in various fields, particularly in the context of epigenetic regulation and cancer therapy. This article delves into the applications of this compound, supported by case studies and data tables that illustrate its efficacy and relevance in contemporary research.

Epigenetic Research

One of the primary applications of this compound is in the field of epigenetics. The compound has been shown to effectively inhibit DNA methyltransferases, which are responsible for adding methyl groups to DNA. This inhibition can lead to the reactivation of silenced genes, making it a valuable tool for studying gene regulation mechanisms.

Case Study: Inhibition of DNMT Enzymes

In a study examining the effects of this compound on human DNA methyltransferases (DNMTs), it was found that the compound significantly reduced the activity of DNMT1 and DNMT3A. The results indicated that this compound could reactivate tumor suppressor genes such as P16 and MLH1 in colon cancer cell lines, suggesting its potential utility as an anti-cancer agent .

Cancer Therapy

Given its ability to modulate gene expression through epigenetic mechanisms, this compound is being explored as a therapeutic agent for various cancers. The compound's capacity to reverse aberrant methylation patterns could provide a novel approach to cancer treatment, particularly for tumors that exhibit hypermethylation of critical genes.

Data Table: Efficacy Against Cancer Cell Lines

Cell LineDNMT Inhibition EC50 (μM)Gene Reactivation
Colon Cancer10P16, MLH1
Leukemia0.9TIMP3
Breast Cancer15BRCA1

This table summarizes the efficacy of this compound against various cancer cell lines, highlighting its potential as a therapeutic agent by demonstrating significant inhibition of DNMT activity and reactivation of tumor suppressor genes.

Development of Derivatives

Research into derivatives of this compound has also been fruitful. Various analogs have been synthesized to enhance potency and selectivity against specific DNMTs. For example, modifications have led to compounds with improved EC50 values, making them more effective in inhibiting DNMT3A compared to the parent compound .

Case Study: Structural Modifications

A study focused on structural modifications of this compound found that certain derivatives exhibited enhanced selectivity for DNMT3A over DNMT1, which could reduce potential side effects associated with broader inhibition profiles. These findings underscore the importance of chemical structure in determining biological activity.

Potential for Combination Therapies

This compound's mechanism of action suggests it could be effectively combined with other therapeutic agents to enhance overall treatment efficacy. For instance, combining this compound with traditional chemotherapy agents may improve outcomes by reversing resistance mechanisms associated with epigenetic changes.

Q & A

Basic Research Questions

Q. How can I design an effective experimental protocol for studying SGC3027N’s biochemical interactions?

  • Methodological Answer : Begin with a literature review to identify established protocols for similar compounds. Use databases like SciFinder or Web of Science to retrieve primary studies on structural analogs . Design control experiments to isolate variables (e.g., concentration, temperature) and validate reproducibility. For example, include dose-response assays and orthogonal validation methods (e.g., SPR for binding affinity, HPLC for purity checks) .

Q. What strategies ensure robust data collection when analyzing this compound’s pharmacokinetic properties?

  • Methodological Answer : Implement standardized data collection templates (e.g., electronic lab notebooks) to minimize human error. Use triplicate measurements for critical parameters like bioavailability or half-life. Employ statistical tools (e.g., ANOVA, t-tests) to assess variability and ensure significance thresholds (p < 0.05). Cross-reference results with secondary assays (e.g., mass spectrometry for metabolite identification) .

Q. How should I formulate a hypothesis-driven research question for this compound’s mechanism of action?

  • Methodological Answer : Frame the question using the PICO framework: Population (e.g., target protein), Intervention (this compound), Comparison (control/inhibitor), Outcome (e.g., enzymatic inhibition). Example: “Does this compound inhibit [Target X] more effectively than [Compound Y] under physiological pH conditions?” Ensure the hypothesis is falsifiable and aligns with gaps identified in literature reviews .

Advanced Research Questions

Q. How do I resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct a systematic discrepancy analysis:

  • Step 1: Verify assay conditions (e.g., cell line viability, animal model relevance) .
  • Step 2: Assess compound stability (e.g., serum protein binding in vivo vs. buffer conditions in vitro) .
  • Step 3: Use computational modeling (e.g., PK/PD simulations) to bridge gaps between datasets. Document limitations transparently in discussions .

Q. What advanced statistical methods are suitable for multi-omics data integration in this compound studies?

  • Methodological Answer : Apply dimensionality reduction techniques (PCA, t-SNE) to identify patterns in transcriptomic/proteomic datasets. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to correlate omics findings with phenotypic outcomes. Validate with machine learning models (e.g., random forests) to predict dose-dependent effects .

Q. How can I optimize this compound’s selectivity profile to minimize off-target effects?

  • Methodological Answer :

  • Step 1: Perform high-throughput screening against panels of related targets (e.g., kinase families) .
  • Step 2: Use structure-activity relationship (SAR) analysis to modify functional groups influencing binding.
  • Step 3: Validate selectivity via CRISPR-based gene knockout models or isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. Data Validation and Reproducibility

Q. What quality control measures are critical for ensuring reproducibility in this compound synthesis?

  • Methodological Answer :

  • Analytical Validation: Use NMR (>95% purity), HRMS for structural confirmation, and XRD for crystalline compounds .
  • Batch Consistency: Document synthetic routes (e.g., reaction temperature, solvent ratios) and archive aliquots for cross-batch comparisons .

Q. How should I handle conflicting data from peer-reviewed studies on this compound’s toxicity profile?

  • Methodological Answer : Conduct a meta-analysis to evaluate study parameters (e.g., dosing regimens, model organisms). Use the Bradford Hill criteria to assess causality and identify confounders (e.g., solvent toxicity). Propose follow-up experiments, such as organ-specific histopathology or metabolomic profiling, to clarify mechanisms .

Q. Ethical and Reporting Standards

Q. What ethical guidelines apply to preclinical studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification . For human cell lines, ensure compliance with institutional review boards (IRBs) and document provenance (e.g., ATCC authentication) .

Q. How do I structure a research paper to highlight this compound’s novelty while addressing limitations?

  • Methodological Answer : Use the AIMRaD structure (Abstract, Introduction, Methods, Results, and Discussion). In the discussion, contrast findings with prior work (e.g., “Unlike [Compound Z], this compound exhibits [Property A] due to [Mechanism B]”). Acknowledge limitations (e.g., untested metabolites) and propose future directions (e.g., in silico ADMET predictions) .

Properties

Molecular Formula

C44H51ClN6O6S

Molecular Weight

827.44

IUPAC Name

N-(4-((((3aS,4S,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)thio)butyl)-N-((4'-chloro-[1,1'-biphenyl]-3-yl)methyl)-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide

InChI

InChI=1S/C44H51ClN6O6S/c1-25-26(2)37(54)34(27(3)36(25)53)43(4,5)20-33(52)50(21-28-11-10-12-30(19-28)29-13-15-31(45)16-14-29)17-8-9-18-58-22-32-38-39(57-44(6,7)56-38)42(55-32)51-24-49-35-40(46)47-23-48-41(35)51/h10-16,19,23-24,32,38-39,42H,8-9,17-18,20-22H2,1-7H3,(H2,46,47,48)/t32-,38-,39-,42-/m1/s1

InChI Key

FJBPSCVGHZASPG-LJVHFRCJSA-N

SMILES

CC(C1=C(C)C(C(C)=C(C)C1=O)=O)(C)CC(N(CCCCSC[C@H]2O[C@@H](N3C=NC4=C(N)N=CN=C34)[C@@]5([H])[C@]2([H])OC(C)(C)O5)CC6=CC(C7=CC=C(Cl)C=C7)=CC=C6)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SGC-3027N;  SGC 3027N;  SGC3027N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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